molecular formula C16H15BrN4 B1227335 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine

5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine

Cat. No. B1227335
M. Wt: 343.22 g/mol
InChI Key: XGRDDAXHCITUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine is a member of imidazoles.

Scientific Research Applications

Pharmacophore Design of p38α MAP Kinase Inhibitors

Tri- and tetra-substituted imidazole scaffolds, similar in structure to 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, have been recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is integral in the release of proinflammatory cytokines. These inhibitors operate by replacing adenosine 5'-triphoshate (ATP) in the ATP pocket of the kinase, showcasing a notable preference for hydrophobic pocket II, which does not accommodate the natural binder ATP. This preference is due to the presence of pyridine substituents that maintain the 4-fluorophenyl ring occupation in pocket I. Such selectivity and potency are crucial in the design of these inhibitors for specific kinase targeting, avoiding off-target effects Scior et al., 2011.

Synthesis and Transformation of Heterocyclic Compounds

Synthesis of Heterocyclic Compounds Using DCNP

The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, akin to the structural framework of 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, exhibit significant reactivity as a foundational component for synthesizing various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and spiropyrans. The unique reactivity of DCNP facilitates mild reaction conditions for generating diverse heterocyclic compounds, hinting at its potential for broader applications in chemical synthesis Gomaa & Ali, 2020.

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

The synthesis methods for 4-phosphorylated 1,3-azoles, including imidazoles, emphasize the use of metallic derivatives of imidazole and phosphorus halides. The chemical properties of these compounds are highlighted by their diverse biological activities, making them pertinent in pharmaceutical and agricultural domains. Synthetic 4-phosphorylated derivatives of 1,3-azoles are characterized by their wide-ranging biological activity, which includes insectoacaricidal, anti-blastic, and other types of activities. This underlines the importance of such compounds in the field of drug discovery and agrochemical applications Abdurakhmanova et al., 2018.

properties

Product Name

5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine

Molecular Formula

C16H15BrN4

Molecular Weight

343.22 g/mol

IUPAC Name

5-(4-bromophenyl)-1-methyl-N-(pyridin-3-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C16H15BrN4/c1-21-15(13-4-6-14(17)7-5-13)11-20-16(21)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

XGRDDAXHCITUGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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